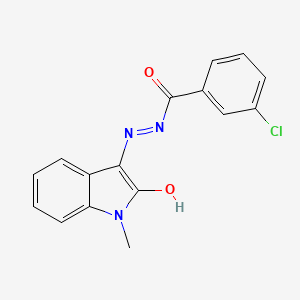![molecular formula C18H16N4O3 B11695263 3-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11695263.png)
3-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide is a complex organic compound that features an indole ring, a nitrophenyl group, and a hydrazide linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-indol-3-yl)propanehydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
3-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole ring can mimic natural substrates or ligands, allowing it to bind to active sites and modulate biological activity. The nitrophenyl group may also contribute to its activity by participating in redox reactions or forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)isoindolin-1-one: Another indole derivative with potential biological activities.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Known for its inhibitory activity against α-glucosidase.
1-(1H-indol-3-yl)ethan-1-one: A simpler indole derivative used in various chemical syntheses.
Uniqueness
3-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide is unique due to its combination of an indole ring and a nitrophenyl group linked by a hydrazide moiety. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other indole derivatives.
Properties
Molecular Formula |
C18H16N4O3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H16N4O3/c23-18(9-8-14-12-19-17-7-2-1-6-16(14)17)21-20-11-13-4-3-5-15(10-13)22(24)25/h1-7,10-12,19H,8-9H2,(H,21,23)/b20-11+ |
InChI Key |
DBKHRBMIMDLIRA-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11695189.png)
![Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11695192.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11695204.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11695209.png)


![N-benzyl-3-chloro-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695221.png)
![(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B11695229.png)
![(2E)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11695241.png)
![2-{4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}ethanol](/img/structure/B11695253.png)
![methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11695260.png)
![2-methoxy-N'-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B11695269.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B11695274.png)
